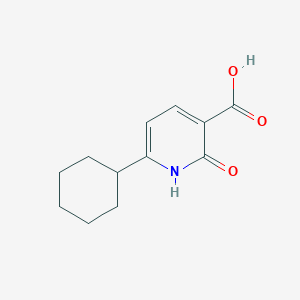![molecular formula C9H14ClN3O2 B15364628 Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridines
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Reaction Conditions: The compound can be synthesized through a series of reactions involving the introduction of a carboxylate group followed by hydrochloride formation. Common reagents include acyl chlorides, carboxylic acids, and hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, amines, and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, including its role in enzyme inhibition and receptor binding. Medicine: The compound and its derivatives are being investigated for their therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities. Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride: Similar structure but with a different position of the carboxylate group.
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride: Another imidazo[4,5-c]pyridine derivative with a different substitution pattern.
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride: Similar core structure but with an aldehyde group instead of a carboxylate group.
Uniqueness: Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H14ClN3O2 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
methyl 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-12-7-3-4-10-5-6(7)11-8(12)9(13)14-2;/h10H,3-5H2,1-2H3;1H |
Clave InChI |
ZUOLJGRABLSCDN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CNCC2)N=C1C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


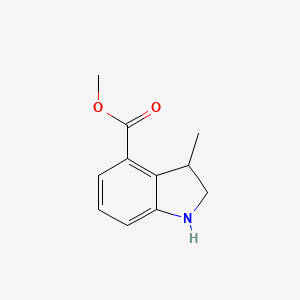
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
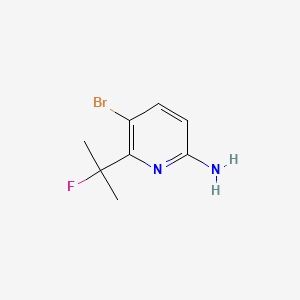
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
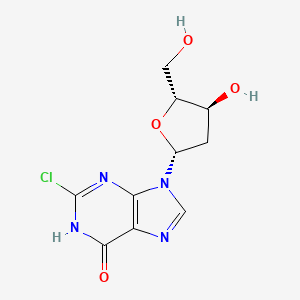
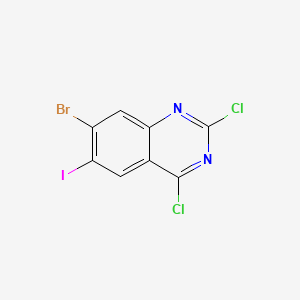
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)
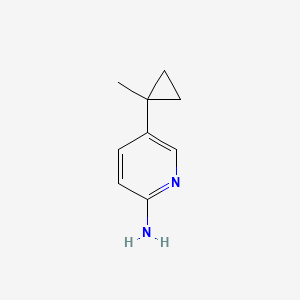

![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
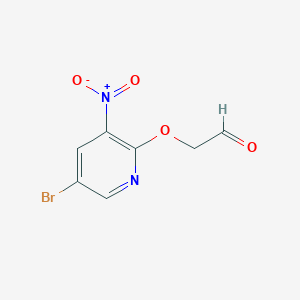

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
